PNI 132

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C58H101NO6 |

|---|---|

Peso molecular |

908.4 g/mol |

Nombre IUPAC |

[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C58H101NO6/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-38-47-62-50-54(63-48-39-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2)51-64-57(60)49-53-41-42-56(55(53)40-37-10-7-3)65-58(61)52-43-45-59(4)46-44-52/h10,15-18,21-24,37,52-56H,5-9,11-14,19-20,25-36,38-51H2,1-4H3/b17-15-,18-16-,23-21-,24-22-,37-10- |

Clave InChI |

ODFVPEZHBZNWKV-QGCVGZIMSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(COC(=O)CC1CCC(C1C/C=C\CC)OC(=O)C2CCN(CC2)C)OCCCCCCCC/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCCOCC(COC(=O)CC1CCC(C1CC=CCC)OC(=O)C2CCN(CC2)C)OCCCCCCCCC=CCC=CCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

PNI 132 Ionizable Lipid: A Technical Guide for Researchers

For research use only. Not for human use.

Introduction

PNI 132 is a novel ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics.[1] Developed under patent WO2020252589A1, this synthetic cationic lipid is engineered to facilitate the encapsulation of genetic material, such as mRNA and siRNA, and promote its efficient release into the cytoplasm of target cells.[2] Its pH-dependent charge characteristics are central to its function, remaining largely neutral at physiological pH to enhance systemic circulation and becoming positively charged in the acidic environment of the endosome to trigger endosomal escape.[2]

This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, formulation into LNPs, and its role in nucleic acid delivery. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of gene therapy and nanomedicine.

Core Properties of this compound

A comprehensive summary of the known properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2568616-81-7 | [3] |

| Molecular Formula | C58H101NO6 | [4] |

| Molecular Weight | 908.43 g/mol | [4] |

| Patent Origin | WO2020252589A1 | [1] |

Chemical Structure and Synthesis

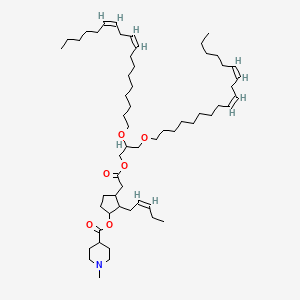

The chemical structure of this compound, as disclosed in patent WO2020252589A1, is presented below.[2]

Caption: Chemical structure of this compound ionizable lipid.

Synthesis Pathway

The synthesis of this compound and related ionizable lipids described in patent WO2020252589A1 generally involves a multi-step process. A key step is the reaction of a secondary amine with an appropriate epoxide-containing lipid tail. This reaction is typically carried out in a suitable solvent and may require purification by chromatography.[2]

Caption: Generalized synthesis workflow for this compound.

Lipid Nanoparticle Formulation

This compound is a critical component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of four key ingredients:

-

Ionizable Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.

-

Helper Lipid (e.g., DSPC, DOPE): Provides structural integrity to the nanoparticle.[5]

-

Cholesterol: Modulates membrane fluidity and stability.[5]

-

PEGylated Lipid (e.g., DMG-PEG 2000): Controls particle size and provides a hydrophilic shell to reduce aggregation and opsonization.[5]

Experimental Protocol: LNP Formulation

A general protocol for the formulation of LNPs using a microfluidic mixing approach is described below. This method allows for the rapid and reproducible self-assembly of LNPs.

Materials:

-

This compound ionizable lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

Nucleic acid (mRNA or siRNA)

-

Ethanol (B145695) (anhydrous)

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the nucleic acid-aqueous solution.

-

Nanoparticle Formation: Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two phases induces the self-assembly of the LNPs.

-

Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

-

Sterilization and Characterization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Caption: Workflow for lipid nanoparticle formulation.

Mechanism of Action in Nucleic Acid Delivery

The delivery of nucleic acids to the cytoplasm is a multi-step process, and the design of this compound is tailored to overcome the key barriers.

Caption: Signaling pathway of LNP-mediated nucleic acid delivery.

-

Systemic Circulation: At physiological pH (~7.4), the tertiary amine of this compound is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality helps to minimize non-specific interactions with blood components and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time.

-

Cellular Uptake: LNPs are taken up by target cells primarily through endocytosis.

-

Endosomal Escape: Once inside the endosome, the pH drops to approximately 5.0-6.5. In this acidic environment, the tertiary amine of this compound becomes protonated, leading to a net positive charge. This charge promotes interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

Quantitative Data

As this compound is a relatively new ionizable lipid, extensive quantitative data in the public domain is limited. The performance of LNPs formulated with this compound will depend on the specific nucleic acid cargo, the exact lipid composition, and the in vitro or in vivo model being used. Researchers are encouraged to perform their own characterization and efficacy studies.

Key Performance Parameters to Evaluate:

| Parameter | Description | Typical Methodology |

| Particle Size and PDI | Determines the biodistribution and cellular uptake of the LNPs. | Dynamic Light Scattering (DLS) |

| Zeta Potential | Indicates the surface charge of the LNPs at different pH values. | DLS with an electrode |

| Encapsulation Efficiency | The percentage of nucleic acid successfully encapsulated within the LNPs. | RiboGreen assay or similar fluorescent dye-based methods |

| pKa | The pH at which 50% of the ionizable lipid is protonated. A critical parameter for endosomal escape. | TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay[1] |

| In Vitro Transfection Efficiency | The ability of the LNPs to deliver their cargo and elicit a biological response in cultured cells. | Luciferase reporter assays or target protein knockdown analysis |

| In Vivo Efficacy | The therapeutic effect of the LNP formulation in a living organism. | Measurement of reporter gene expression (e.g., luciferase) or therapeutic protein levels in target tissues.[6] |

Conclusion

This compound is a promising ionizable lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-responsive nature is a key design feature that enables efficient encapsulation of genetic material and facilitates its release into the cytoplasm of target cells. Further research and characterization of LNPs formulated with this compound will be crucial in fully elucidating its potential for various therapeutic applications. This guide provides a foundational understanding of this compound to support researchers in their drug development endeavors.

References

- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Simultaneous Analysis of Gene Expression by Dual-Color Luciferases in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ionizable Lipid PNI 132 (CAS Number 2568616-81-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNI 132, identified by CAS number 2568616-81-7, is a novel, patent-derived ionizable lipid designed for the formulation of lipid nanoparticles (LNPs).[1] These LNPs serve as a critical delivery vehicle for nucleic acid-based therapeutics, such as mRNA and siRNA. The unique structural characteristics of this compound are engineered to facilitate efficient encapsulation of nucleic acids and promote their delivery to target cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, formulation into LNPs, and preclinical evaluation, based on publicly available data.

Core Compound Data

| Property | Value | Source |

| CAS Number | 2568616-81-7 | MedchemExpress |

| Molecular Formula | C58H101NO6 | MedchemExpress |

| Molecular Weight | 908.43 g/mol | MedchemExpress |

| Patent Origin | WO2020252589A1 | MedchemExpress[1] |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2020252589A1 as "Compound 32". It is a multi-step process involving the formation of key intermediates. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 1 (Amine Head Group)

A detailed, step-by-step protocol for the synthesis of the specific amine head group of this compound is not explicitly provided in the public domain. However, the synthesis of similar amino acid-derived head groups typically involves standard organic chemistry techniques such as protection of functional groups, activation of carboxylic acids, and amide bond formation.

Step 2: Synthesis of Intermediate 2 (Lipid Tails)

The synthesis of the lipid tail portion involves the attachment of two dodecyloxy chains to a glycerol-like backbone. This is generally achieved through etherification reactions, where the hydroxyl groups of a suitable backbone molecule are reacted with dodecyl halides in the presence of a base.

Step 3: Coupling of Intermediates and Final Deprotection

The amine head group (Intermediate 1) is coupled with the lipid tail portion (Intermediate 2). This is typically achieved by forming an amide or ester linkage between the two fragments. If protecting groups were used during the synthesis, a final deprotection step is carried out to yield the final this compound compound.

A generalized workflow for the synthesis is depicted in the diagram below.

Lipid Nanoparticle Formulation

This compound is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.

Experimental Protocol: Lipid Nanoparticle Formulation

A general protocol for the formulation of LNPs using ionizable lipids like this compound involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo.

-

Preparation of Lipid Stock Solution: The ionizable lipid (this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio.

-

Preparation of Nucleic Acid Solution: The mRNA or siRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

LNP Formation: The lipid-ethanol solution is rapidly mixed with the nucleic acid-aqueous solution using a microfluidic mixing device or a T-junction mixer. The rapid mixing leads to the self-assembly of the lipids around the nucleic acid, forming the LNPs.

-

Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer, resulting in a suspension of LNPs ready for use.

Preclinical Evaluation

The performance of ionizable lipids is typically evaluated by their ability to deliver a reporter gene, such as luciferase, in vivo. The patent WO2020252589A1 provides in vivo luciferase expression data for a selection of ionizable lipids synthesized according to its teachings. While data for "Compound 32" (this compound) is not explicitly singled out in the graphical representations, the provided data for analogous compounds demonstrates the potential of this class of lipids.

In Vivo Luciferase Expression Data (Representative Data from WO2020252589A1)

| Compound | Dose (mg/kg) | Route of Administration | Luciferase Expression (Total Flux, p/s) |

| Example Compound A | 0.5 | Intravenous | ~1 x 10^9 |

| Example Compound B | 0.5 | Intravenous | ~5 x 10^8 |

| Example Compound C | 0.5 | Intravenous | ~2 x 10^9 |

| Control Lipid | 0.5 | Intravenous | ~1 x 10^8 |

Note: The table above presents hypothetical data based on the graphical data in the patent for illustrative purposes. "Example Compounds A, B, and C" represent different novel ionizable lipids from the patent, and "Control Lipid" represents a known standard.

Experimental Protocol: In Vivo Luciferase Assay

-

Animal Model: Female BALB/c mice are typically used.

-

LNP Administration: LNPs encapsulating luciferase mRNA are diluted in sterile PBS and administered to the mice via intravenous (tail vein) injection.

-

Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 or 24 hours), the mice are anesthetized and injected with a luciferin (B1168401) substrate. The mice are then imaged using an in vivo imaging system (IVIS) to detect the light emitted from the luciferase reaction.

-

Data Analysis: The total flux (photons/second) of bioluminescence is quantified for the whole body or specific organs (e.g., liver, spleen) to determine the efficiency of mRNA delivery and protein expression.[2][3][4]

Signaling Pathways and Mechanism of Action

The mechanism of action for ionizable lipid-based LNPs in mRNA delivery is a multi-step process that involves several cellular pathways.

-

Endocytosis: After intravenous administration, LNPs circulate and are taken up by cells, primarily in the liver, through endocytosis.

-

Endosomal Escape: The acidic environment of the endosome protonates the tertiary amine of the ionizable lipid (this compound). This protonation is a critical step that is thought to induce a conformational change in the lipid, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The pKa of the ionizable lipid is a crucial parameter that governs the efficiency of this process.[5][6][7][8][9]

-

Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded protein (e.g., luciferase in preclinical models, or a therapeutic protein in a clinical setting).

Conclusion

This compound is a promising ionizable lipid for the development of LNP-based nucleic acid therapeutics. Its rational design, as disclosed in patent WO2020252589A1, suggests its potential for efficient in vivo delivery. Further research and publication of specific data for this compound will be crucial for a more detailed understanding of its performance characteristics and its potential for clinical translation. This guide provides a foundational understanding of this compound for researchers and developers in the field of drug delivery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Calculating Apparent p Ka Values of Ionizable Lipids in Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of PNI 132

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a hypothetical technical guide based on publicly available information for similar ionizable lipids and standard toxicological testing protocols. The data presented herein is illustrative and not based on actual studies of a compound designated "PNI 132."

Introduction

This compound is a novel, proprietary ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acid-based therapeutics. As a critical component of the delivery vehicle, a thorough understanding of its safety and toxicity profile is paramount for its progression through preclinical and clinical development. This guide provides a comprehensive overview of the preclinical safety and toxicity studies conducted on this compound, including in vitro and in vivo assessments.

Executive Summary of Toxicological Profile

A battery of in vitro and in vivo studies were conducted to characterize the safety profile of this compound. In vitro, this compound demonstrated a favorable cytotoxicity profile in relevant cell lines. Genotoxicity assessments, including a bacterial reverse mutation assay and an in vitro micronucleus assay, were negative. In vivo, this compound, when formulated as part of an LNP, was generally well-tolerated in rodent and non-rodent species following single and repeat-dose administrations. The primary dose-limiting toxicities observed at high dose levels were related to the liver and spleen, consistent with the expected biodistribution of LNPs. The No Observed Adverse Effect Level (NOAEL) has been established in key preclinical species.

In Vitro Toxicology

Cytotoxicity

Objective: To assess the potential of this compound to induce cell death in vitro.

Experimental Protocol: MTT Assay

-

Cell Culture: Human embryonic kidney (HEK293) and human lung carcinoma (A549) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with increasing concentrations of this compound (formulated in a suitable vehicle) for 24 and 48 hours.

-

MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Data Summary:

| Cell Line | Time Point | IC50 (µM) |

| HEK293 | 24 hours | > 100 |

| 48 hours | 85.2 | |

| A549 | 24 hours | > 100 |

| 48 hours | 92.5 |

Genotoxicity

Objective: To evaluate the potential of this compound to induce genetic mutations.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.

-

Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Treatment: Bacteria were exposed to various concentrations of this compound in the presence and absence of the S9 mix.

-

Plating: The treated bacteria were plated on minimal glucose agar (B569324) plates.

-

Incubation and Scoring: Plates were incubated for 48-72 hours at 37°C, and the number of revertant colonies was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Human peripheral blood lymphocytes were cultured in RPMI-1640 medium.

-

Treatment: Cells were treated with this compound at various concentrations, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous duration (e.g., 24 hours). Cytochalasin B was added to block cytokinesis.

-

Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei in binucleated cells was scored under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Data Summary:

| Assay | Condition | Result |

| Ames Test | With and without S9 | Negative |

| In Vitro Micronucleus | With and without S9 | Negative |

In Vivo Toxicology

Acute Toxicity

Objective: To determine the potential for toxicity following a single administration of this compound-formulated LNPs.

Experimental Protocol:

-

Animal Model: Male and female Sprague-Dawley rats.

-

Dosing: A single intravenous dose of this compound-LNP was administered at ascending dose levels.

-

Observations: Animals were observed for clinical signs of toxicity, and body weight was recorded for 14 days post-dose.

-

Necropsy and Histopathology: At the end of the observation period, animals were euthanized, and a full necropsy was performed. Key organs were collected for histopathological examination.

Data Summary:

| Species | Route | MTD (mg/kg) | Key Findings at High Doses |

| Rat | IV | 10 | Transient piloerection, decreased activity. |

MTD: Maximum Tolerated Dose

Repeat-Dose Toxicity

Objective: To evaluate the safety profile of this compound-LNPs following repeated administrations.

Experimental Protocol:

-

Animal Model: Male and female cynomolgus monkeys.

-

Dosing: this compound-LNPs were administered intravenously once weekly for four weeks.

-

Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, coagulation), and toxicokinetics.

-

Necropsy and Histopathology: A full necropsy and histopathological examination of a comprehensive list of tissues were performed at the end of the treatment and recovery periods.

Data Summary:

| Species | Duration | NOAEL (mg/kg/dose) | Target Organs of Toxicity (at high doses) |

| Cynomolgus Monkey | 4 weeks | 2 | Liver (hepatocellular vacuolation, increased transaminases), Spleen (lymphoid depletion) |

NOAEL: No Observed Adverse Effect Level

Potential Signaling Pathway Interactions

Based on the nature of ionizable lipids and their role in endosomal escape, a key interaction with cellular signaling pathways is anticipated to be related to the innate immune response.

Caption: Potential interaction of this compound-LNP with innate immune signaling pathways.

Experimental Workflow Diagrams

Caption: Workflow for in vitro safety assessment of this compound.

Caption: Workflow for in vivo safety assessment of this compound.

Conclusion

The comprehensive preclinical safety evaluation of this compound, encompassing in vitro and in vivo studies, indicates a favorable safety profile. The compound is non-genotoxic and exhibits low cytotoxicity. In vivo, the observed toxicities at high dose levels are manageable and restricted to organs known for LNP accumulation. The established NOAEL in a relevant non-rodent species provides a solid basis for the selection of a safe starting dose in first-in-human clinical trials. Further characterization of the immune response to this compound-formulated LNPs is warranted.

The Role of Ionizable Lipids in Advanced Drug Delivery Systems: A Technical Guide

Disclaimer: This technical guide focuses on the role of ionizable lipids in drug delivery systems, a class of molecules to which PNI 132 belongs. As of this writing, detailed public scientific literature, specific experimental protocols, and quantitative data for this compound are limited. This compound is identified as an ionizable lipid for the formulation of lipid nanoparticles (LNPs), originating from patent WO2020252589A1.[1][2][3] This guide, therefore, leverages the broader knowledge base of ionizable lipids and their application in lipid nanoparticles to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Ionizable lipids are a cornerstone of modern drug delivery, particularly for nucleic acid-based therapeutics like mRNA and siRNA.[1] Their unique pH-responsive nature allows for efficient encapsulation of therapeutic payloads and their subsequent release into the cytoplasm of target cells, overcoming critical barriers in drug delivery.[4][5] This guide provides an in-depth overview of the function, formulation, and characterization of ionizable lipid-containing drug delivery systems.

Core Concepts of Ionizable Lipids in Drug Delivery

Ionizable lipids are amphiphilic molecules that possess a protonatable head group, often a tertiary amine, which remains neutral at physiological pH (around 7.4) and becomes positively charged in acidic environments (pH below their pKa).[5] This property is central to their function in drug delivery systems like lipid nanoparticles (LNPs).

Key Functions of Ionizable Lipids:

-

Nucleic Acid Encapsulation: During the formulation of LNPs, which is typically performed at a low pH, the ionizable lipids are positively charged. This allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, facilitating their encapsulation within the lipid core.[1]

-

Reduced Toxicity: At the neutral pH of the bloodstream, the surface charge of LNPs formulated with ionizable lipids is close to neutral. This minimizes non-specific interactions with blood components and reduces the toxicity associated with permanently cationic lipids.[1]

-

Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into endosomes, which progressively acidify. The acidic environment of the late endosome protonates the ionizable lipids, leading to a net positive charge. This positive charge is thought to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[4][5]

Lipid Nanoparticle Formulation and Composition

LNPs are typically composed of four key lipid components, each with a specific function.[6] The precise molar ratio of these components is a critical parameter that influences the stability, efficacy, and safety of the drug delivery system.[6][7]

| Component | Example | Molar Ratio (%) | Function |

| Ionizable Lipid | DLin-MC3-DMA, SM-102 | 30-50 | Facilitates nucleic acid encapsulation and endosomal escape.[6] |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10-20 | Provides structural integrity to the nanoparticle.[6] |

| Structural Lipid | Cholesterol | 20-50 | Enhances stability and rigidity of the lipid bilayer.[6] |

| PEGylated Lipid | DMG-PEG 2000 | 0.5-5 | Stabilizes the nanoparticle, prevents aggregation, and prolongs circulation time.[6] |

Table 1: Typical components and their molar ratios in a lipid nanoparticle formulation. The ratios can be optimized for specific applications.[6][7]

Characterization of Lipid Nanoparticles

Thorough physicochemical characterization of LNPs is essential to ensure their quality, reproducibility, and performance. Several analytical techniques are employed to assess critical quality attributes.[8]

| Parameter | Method | Typical Values | Significance |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Affects biodistribution, cellular uptake, and immunogenicity.[8] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the particle size distribution. |

| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 | Predicts colloidal stability and interactions with biological membranes. |

| Encapsulation Efficiency (%) | RiboGreen Assay / HPLC | > 90% | The percentage of the drug that is successfully encapsulated within the LNP.[9] |

Table 2: Key characterization parameters for lipid nanoparticles.

Experimental Protocols

The following sections outline generalized methodologies for the formulation and characterization of ionizable lipid-based nanoparticles.

1. Lipid Nanoparticle Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing uniform LNPs.[9]

-

Preparation of Stock Solutions:

-

Prepare a lipid mixture in ethanol (B145695) containing the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[10]

-

Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing chip (e.g., using a NanoAssemblr platform) at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of LNPs and encapsulation of the nucleic acid.

-

-

Purification and Concentration:

-

The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.

-

Purify and concentrate the LNPs using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated nucleic acids.

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

-

2. Characterization of Lipid Nanoparticles

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP sample in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

-

Zeta Potential Measurement:

-

Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the surface charge using a laser Doppler electrophoresis instrument.

-

-

Encapsulation Efficiency Quantification:

-

Use a fluorescent dye that specifically binds to the nucleic acid payload (e.g., RiboGreen for RNA).

-

Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total Fluorescence - Fluorescence before lysis) / Total Fluorescence) * 100.[9]

-

Signaling Pathways and Experimental Workflows

LNP Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the generalized pathway of LNP entry into a cell and the subsequent release of its payload.

Caption: Generalized pathway of LNP cellular uptake and endosomal escape.

Experimental Workflow for LNP Formulation and In Vitro Testing

This diagram outlines a typical workflow for the development and preclinical evaluation of LNP-based drug delivery systems.

Caption: A typical experimental workflow for LNP formulation and in vitro evaluation.

Conclusion

Ionizable lipids are a critical component in the successful design of non-viral drug delivery systems, particularly for nucleic acid therapies. Their pH-sensitive nature enables the safe and efficient delivery of therapeutic payloads to the cytoplasm of target cells. While specific data on individual ionizable lipids like this compound may be limited in the public domain, the general principles of LNP formulation, characterization, and mechanism of action provide a robust framework for the development of novel nanomedicines. Continued research into the structure-activity relationships of ionizable lipids will undoubtedly lead to the development of even more potent and targeted drug delivery systems in the future.

References

- 1. WO2020252589A1 - Ionizable lipids for nucleic acid delivery - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precigenome.com [precigenome.com]

- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wyatt.com [wyatt.com]

- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]

PNI 132 and its Interaction with Nucleic Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNI 132 is an ionizable lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.[1] This technical guide provides an in-depth exploration of the core principles governing the interaction between this compound and nucleic acids such as mRNA and siRNA. While specific quantitative data for this compound is not publicly available, this document elucidates the fundamental mechanisms of action for ionizable lipids in the context of LNP-mediated nucleic acid delivery, from encapsulation to endosomal escape. This guide also presents generalized experimental protocols for the characterization of such systems and visualizes key processes using logical diagrams.

Introduction to this compound and Ionizable Lipids

This compound is a novel ionizable lipid utilized in the formulation of lipid nanoparticles.[1] Ionizable lipids are a critical component of modern nucleic acid delivery systems, playing a pivotal role in both the encapsulation of therapeutic nucleic acids and their subsequent release into the cytoplasm of target cells.[][3] Unlike permanently cationic lipids, which can be associated with toxicity, ionizable lipids have a pH-dependent charge. They are positively charged at an acidic pH, which facilitates the binding and encapsulation of negatively charged nucleic acids during LNP formulation.[] At physiological pH (around 7.4), they are nearly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.[]

The efficacy of an ionizable lipid is largely determined by its pKa, the pH at which 50% of the lipid molecules are ionized.[4][5] For effective in vivo delivery of nucleic acids, an optimal pKa range is typically between 6.0 and 7.0.[4][5] This ensures efficient nucleic acid encapsulation at a low formulation pH and promotes the disruption of the endosomal membrane upon cellular uptake and subsequent endosomal acidification.[6][7][]

The Core Interaction: A pH-Dependent Dance

The interaction between this compound, as an ionizable lipid, and nucleic acids is a dynamic, pH-driven process that can be broken down into two key phases:

-

Encapsulation (Acidic Environment): During the formulation of LNPs, the lipids (including this compound) are typically dissolved in an organic solvent and rapidly mixed with an aqueous solution containing the nucleic acid cargo at a low pH (e.g., pH 4.0). At this acidic pH, the amine groups on this compound become protonated, conferring a positive charge to the lipid. This positive charge leads to strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids, driving the spontaneous self-assembly of the lipids and nucleic acids into a condensed core within the LNP.[][9]

-

Release (Endosomal Acidification): Once the LNPs are administered and taken up by target cells via endocytosis, they are trafficked into endosomes. As the endosome matures, its internal pH drops to around 5.0-6.0.[] This acidic environment again leads to the protonation of this compound, causing the LNPs to become positively charged. These positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid cargo into the cytoplasm.[6][7][10] This process is often referred to as endosomal escape and is a critical step for the therapeutic effect of the nucleic acid.[6][11][12]

Quantitative Data on Ionizable Lipid-Nucleic Acid Interactions

While specific quantitative binding data for this compound is not publicly available, the following table summarizes typical parameters used to characterize the performance of ionizable lipids in LNP formulations for nucleic acid delivery. These values are representative of well-characterized ionizable lipids used in clinically advanced systems.

| Parameter | Typical Range/Value | Significance |

| pKa | 6.0 - 7.0 | Determines the pH sensitivity for encapsulation and endosomal escape.[4][5] |

| Encapsulation Efficiency (EE) | > 90% | Represents the percentage of nucleic acid successfully encapsulated within the LNPs.[10] |

| Particle Size (Z-average) | 80 - 150 nm | Influences the biodistribution and cellular uptake of the LNPs.[13] |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity of the LNP population.[13] |

| Zeta Potential (at neutral pH) | Near-neutral (-10 to +10 mV) | Indicates the surface charge of the LNPs at physiological pH, affecting stability and circulation time. |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize LNPs and the interaction between their ionizable lipid component and nucleic acid cargo.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing LNPs with consistent size and high encapsulation efficiency.

-

Preparation of Lipid Solution:

-

Dissolve the ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in ethanol (B145695) at a specific molar ratio.

-

-

Preparation of Nucleic Acid Solution:

-

Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid solution into one syringe and the nucleic acid solution into another.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration (TFF).

-

Determination of Encapsulation Efficiency

The RiboGreen assay is a widely used method to quantify the amount of nucleic acid encapsulated within LNPs.

-

Total Nucleic Acid Measurement:

-

Take an aliquot of the LNP suspension and add a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated nucleic acid.

-

Add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Free Nucleic Acid Measurement:

-

Take another aliquot of the intact LNP suspension (without surfactant).

-

Add the RiboGreen reagent. The fluorescence measured in this sample corresponds to the unencapsulated (free) nucleic acid.

-

-

Calculation:

-

Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

-

pKa Determination using TNS Assay

The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay is a common method to determine the apparent pKa of the ionizable lipid within an LNP formulation.

-

Preparation of Buffers:

-

Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).

-

-

Sample Preparation:

-

Dilute the LNP suspension in each of the different pH buffers.

-

Add TNS solution to each sample. TNS is a fluorescent probe that preferentially partitions into the hydrophobic core of the LNPs when the ionizable lipid is protonated.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve represents the apparent pKa of the ionizable lipid.[14]

-

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in LNP formulation and the mechanism of nucleic acid delivery.

Conclusion

This compound, as a state-of-the-art ionizable lipid, is a testament to the progress in non-viral nucleic acid delivery. Its interaction with nucleic acids, governed by a sophisticated pH-dependent mechanism, enables the efficient encapsulation and intracellular delivery of therapeutic payloads. While the specific biophysical parameters of this compound are proprietary, the principles outlined in this guide provide a robust framework for understanding and utilizing this and other ionizable lipids in research and drug development. The continued exploration and optimization of these lipid-based delivery systems hold immense promise for the future of genetic medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles#br# [cjpt.magtechjournal.com]

- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 5. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 9. mdpi.com [mdpi.com]

- 10. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 14. pubs.acs.org [pubs.acs.org]

Basic principles of ionizable lipids for gene therapy

An In-depth Technical Guide to the Core Principles of Ionizable Lipids for Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of ionizable lipids, which are critical components in the development of non-viral gene therapies, including mRNA vaccines and therapeutics. We will delve into their structure-activity relationships, mechanism of action, formulation into lipid nanoparticles (LNPs), and the key experimental protocols for their characterization.

Introduction to Ionizable Lipids

Ionizable lipids are a class of synthetic lipids that are indispensable for the clinical success of RNA therapeutics, such as the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines.[1][2] Their key feature is a pH-dependent charge; they are positively charged at an acidic pH and neutral or near-neutral at physiological pH.[1][3] This characteristic is crucial for both the efficient encapsulation of negatively charged nucleic acids (like mRNA and siRNA) during formulation and for minimizing toxicity and non-specific interactions in the body.[3][4]

The typical structure of an ionizable lipid consists of a hydrophilic headgroup containing a proton-accepting amine, a hydrophobic tail region, and often linker moieties (e.g., esters, ethers) connecting the head and tails.[5][] The design of each of these components significantly influences the lipid's properties and its effectiveness in gene delivery.[5][7]

Mechanism of Action: The Key to Intracellular Delivery

The therapeutic efficacy of gene therapies relies on the successful delivery of the nucleic acid cargo into the cytoplasm of target cells. Ionizable lipids play a pivotal role in overcoming the cellular barriers to this delivery, primarily through facilitating endosomal escape.[3][8]

The process can be summarized in the following steps:

-

LNP Formulation: In an acidic buffer (e.g., pH 4), the ionizable lipids are positively charged, which facilitates the encapsulation of the negatively charged nucleic acid cargo to form LNPs.[3]

-

Systemic Circulation: Once administered, the LNPs enter the bloodstream, where the physiological pH of ~7.4 renders the ionizable lipids near-neutral. This neutrality reduces interactions with blood components and non-target cells, prolonging circulation time.[3][4]

-

Cellular Uptake: LNPs are taken up by target cells, often via receptor-mediated endocytosis.[9]

-

Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops (from ~6.5 to ~5.5).[4] This acidic environment protonates the ionizable lipids, giving them a positive charge.[3][8]

-

Membrane Destabilization: The newly cationic ionizable lipids are thought to interact with anionic lipids in the endosomal membrane.[8] This interaction can lead to the formation of non-bilayer lipid structures, such as the hexagonal HII phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.[3][10]

Below is a diagram illustrating the pH-dependent charge of an ionizable lipid and its role in endosomal escape.

Structure-Activity Relationship (SAR)

The efficacy of an ionizable lipid is intrinsically linked to its molecular structure. Understanding the structure-activity relationship (SAR) is crucial for designing novel lipids with improved potency and safety profiles.[7][11]

The Headgroup and pKa

The headgroup of the ionizable lipid contains one or more amine groups that can be protonated. The structure of the headgroup is a primary determinant of the lipid's pKa, which is the pH at which the amine group is 50% ionized.[12] The apparent pKa of an ionizable lipid within an LNP is a critical parameter for successful gene delivery.[4][13]

-

An optimal pKa range is often cited as being between 6.0 and 7.0.[4][13]

-

A pKa in this range ensures that the lipid is sufficiently neutral at physiological pH (~7.4) to avoid toxicity and rapid clearance, while becoming sufficiently protonated in the acidic endosome to facilitate cargo release.[13]

-

For instance, LNPs with a pKa of 6.2-6.4 have been shown to be effective for hepatic delivery of siRNAs, while a pKa range of 6.6-6.9 has been found to be efficient for mRNA vaccines administered intramuscularly.[4]

The Hydrophobic Tails

The hydrophobic tails of the ionizable lipid, typically long alkyl chains, are essential for the self-assembly of the lipid into a nanoparticle structure. The length, degree of saturation, and branching of these tails can influence the fluidity and stability of the LNP.[]

-

Unsaturated tails can enhance membrane fusion, which may improve endosomal escape.[]

-

Branched tails can increase the cross-sectional area of the lipid, potentially promoting a more tapered molecular shape that favors the formation of non-bilayer structures and enhances endosomal escape.[]

-

Multi-tail lipids have also been developed and have shown high efficacy in siRNA and mRNA delivery.[1][]

The Linker Group

The linker group connects the headgroup to the hydrophobic tails. The type of linker can affect the biodegradability and stability of the ionizable lipid.[]

-

Ester linkages are susceptible to hydrolysis by cellular esterases, leading to the degradation of the lipid into smaller, more easily cleared components. This biodegradability is a desirable feature to reduce potential long-term toxicity.[1][5]

-

Ether linkages are more stable and less prone to degradation.

The general structure of an ionizable lipid is depicted in the diagram below.

LNP Formulation and Characterization

LNPs for gene therapy are typically composed of four main components:[14][15]

-

Ionizable Cationic Lipid: The core functional component for nucleic acid encapsulation and endosomal escape.

-

Helper Phospholipid: Such as distearoylphosphatidylcholine (DSPC), which provides structural integrity to the LNP.[1][10]

-

Cholesterol: Modulates membrane fluidity and enhances the stability of the nanoparticle.[10][14]

-

PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG), which forms a hydrophilic layer on the surface of the LNP. This PEG shield reduces aggregation and prevents rapid clearance by the immune system, thereby extending circulation time.[14][15]

LNP Formulation Workflow

A common and scalable method for LNP formulation is through microfluidic mixing.[16] This technique allows for rapid and controlled mixing of an organic phase (containing the lipids) and an aqueous phase (containing the nucleic acid cargo), leading to the self-assembly of uniform LNPs.[16][17]

The general workflow for LNP formulation and characterization is outlined below.

Quantitative Data of Key Ionizable Lipids

The following table summarizes key quantitative data for some of the most well-known ionizable lipids used in research and clinical applications.

| Ionizable Lipid | Apparent pKa | Application / Key Feature |

| DLin-MC3-DMA | 6.2 - 6.5 | Used in the first FDA-approved siRNA drug, Onpattro®. Optimized for siRNA delivery to the liver.[2][8][18] |

| SM-102 | 6.68 | A key component of the Moderna COVID-19 mRNA vaccine.[2][19][20] |

| ALC-0315 | 6.09 | A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[21][22][23] |

| CL4H6 | Not specified | Developed through a structure-activity relationship study, showing potent gene silencing activity.[12] |

| EDM | 6.67 | A biodegradable ionizable lipid with ester linkages, demonstrating efficient DNA and siRNA delivery.[5] |

Key Experimental Protocols

Determination of Apparent pKa

The apparent pKa of an ionizable lipid within an LNP is a critical quality attribute. A common method for its determination is using a fluorescent probe, such as 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS).[14]

Methodology:

-

Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).[14]

-

TNS Solution: Prepare a stock solution of TNS.[14]

-

LNP Sample Preparation: Dilute the LNP formulation in each of the different pH buffers containing TNS.[14]

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample (e.g., excitation at 321 nm, emission at 445 nm). The TNS fluorescence increases as it binds to the protonated, positively charged surface of the LNPs at lower pH.[14]

-

Data Analysis: Plot the fluorescence intensity against the pH. The data is then fitted to a sigmoidal curve. The pKa is determined as the pH value at which the fluorescence is half of the maximum.[14]

Measurement of Encapsulation Efficiency

Encapsulation efficiency (EE) refers to the percentage of the nucleic acid that is successfully encapsulated within the LNPs. The RiboGreen assay is a widely used method for quantifying RNA, and by extension, determining the EE of LNPs.[24][25]

Methodology:

-

Standard Curve: Prepare a standard curve of known RNA concentrations using the RiboGreen reagent.

-

Measurement of Total RNA:

-

Take an aliquot of the LNP formulation.

-

Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA.[26]

-

Add the RiboGreen reagent and measure the fluorescence.

-

Determine the total RNA concentration using the standard curve.

-

-

Measurement of Free (Unencapsulated) RNA:

-

Take another aliquot of the intact LNP formulation (without adding surfactant).

-

Add the RiboGreen reagent. Since RiboGreen cannot readily access the encapsulated RNA, the measured fluorescence corresponds primarily to the free RNA in the sample.

-

Determine the free RNA concentration using the standard curve.

-

-

Calculation of Encapsulation Efficiency:

-

EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

-

Conclusion

Ionizable lipids are a cornerstone of modern gene therapy, enabling the safe and effective delivery of nucleic acid-based therapeutics. Their unique pH-responsive nature is the key to overcoming cellular barriers and achieving cytosolic delivery of their cargo. The rational design of novel ionizable lipids, guided by a deep understanding of their structure-activity relationships, continues to drive innovation in the field. The experimental protocols outlined in this guide provide a framework for the characterization and optimization of LNP formulations, which is essential for the development of the next generation of gene therapies.

References

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pH-responsive and ionizable lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SM-102 - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 16. LNP Formulation For mRNA delivery [advancingrna.com]

- 17. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 19. SM-102, 2089251-47-6 | BroadPharm [broadpharm.com]

- 20. avantiresearch.com [avantiresearch.com]

- 21. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]

- 22. caymanchem.com [caymanchem.com]

- 23. ALC-0315 - Wikipedia [en.wikipedia.org]

- 24. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. High-throughput measurement of the content and properties of nano-sized bioparticles with single-particle profiler - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PNI 132 Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable lipid PNI 132. The following sections detail the necessary components, equipment, and step-by-step procedures for preparation and characterization, along with key quantitative data and visual workflows to guide the user.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their success is largely attributed to the careful selection of lipid components that facilitate encapsulation, stability, and intracellular delivery. This compound is an ionizable lipid that is effective in the formulation of LNPs for therapeutic applications.[1][2] A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[3]

The ionizable lipid is critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. The helper lipid contributes to the structural integrity of the nanoparticle. Cholesterol modulates membrane fluidity and stability, while the PEGylated lipid provides a hydrophilic shell that prevents aggregation and reduces clearance in vivo.[4]

This document outlines a general protocol for the formulation of LNPs using this compound, based on common microfluidic mixing techniques.

Quantitative Data Summary

The following tables summarize typical formulation parameters and expected characterization results for LNPs. While specific results for this compound-based formulations may vary, these tables provide representative data based on standard LNP formulations.

Table 1: Lipid Nanoparticle Formulation Composition

| Component | Example Molar Ratio (%) | Role in Formulation |

| This compound | 50 | Ionizable lipid for nucleic acid encapsulation and release |

| DSPC | 10 | Helper lipid for structural stability |

| Cholesterol | 38.5 | Stabilizes the lipid bilayer |

| PEG-DMG | 1.5 | Prevents aggregation and increases circulation time |

Table 2: Typical Physicochemical Characteristics of LNPs

| Parameter | Typical Value | Method of Analysis |

| Size (Z-average Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Neutral to slightly negative at neutral pH | Electrophoretic Light Scattering |

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

Experimental Protocols

Materials and Equipment

-

Lipids:

-

This compound (ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

-

-

Nucleic Acid:

-

mRNA or siRNA of interest

-

-

Buffers and Solvents:

-

Ethanol (B145695) (anhydrous)

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS) (pH 7.4)

-

-

Equipment:

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-

Syringe pumps

-

Dynamic Light Scattering (DLS) instrument

-

Fluorometer for RiboGreen assay

-

Dialysis or tangential flow filtration (TFF) system for buffer exchange

-

Stock Solution Preparation

-

Lipid Stock Solution (in Ethanol):

-

Dissolve this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

-

The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

-

Gently vortex or warm the solution if necessary to ensure complete dissolution of all lipid components.

-

-

Nucleic Acid Solution (in Aqueous Buffer):

-

Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 25 mM citrate buffer at pH 4.0.

-

The concentration of the nucleic acid will depend on the desired final drug-to-lipid ratio.

-

LNP Formulation using Microfluidic Mixing

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the nucleic acid solution into another.

-

Set the flow rate ratio (FRR) of the aqueous to the ethanol phase, typically at 3:1.

-

Set the total flow rate to achieve rapid and reproducible mixing. A common total flow rate is 12 mL/min.

-

Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases leads to a change in polarity that drives the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

Downstream Processing

-

The collected LNP solution will contain ethanol, which needs to be removed.

-

Perform buffer exchange against PBS (pH 7.4) using either dialysis or a tangential flow filtration (TFF) system. This step also neutralizes the pH of the formulation.

-

Concentrate the LNP solution to the desired final concentration.

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization

-

Size and Polydispersity Index (PDI):

-

Dilute a small aliquot of the final LNP formulation in PBS.

-

Measure the Z-average diameter and PDI using a DLS instrument.

-

-

Encapsulation Efficiency:

-

Use a nucleic acid quantification assay, such as the RiboGreen assay, to determine the encapsulation efficiency.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

-

Visualizations

Experimental Workflow for LNP Formulation

Caption: Experimental workflow for LNP formulation.

Cellular Uptake and mRNA Release Pathway

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 可电离脂质 | MCE [medchemexpress.cn]

- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for siRNA Encapsulation using PNI 132

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes. However, the effective delivery of siRNA into target cells remains a significant challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, protecting the nucleic acid from degradation and facilitating its cellular uptake. PNI 132 is a novel ionizable lipid designed for the formulation of LNPs for nucleic acid delivery.[1][2] These application notes provide a detailed protocol for the encapsulation of siRNA using this compound, methods for nanoparticle characterization, and protocols for evaluating in vitro and in vivo gene silencing.

Principle of LNP-siRNA Formulation

The formulation of siRNA-loaded LNPs using this compound is typically achieved through a rapid mixing process, often employing a microfluidic device.[3] The process involves mixing an ethanolic solution containing this compound, helper lipids (such as DSPC and cholesterol), and a PEG-lipid with an acidic aqueous solution (pH 4.0) containing the siRNA.[3] At this low pH, the ionizable lipid this compound becomes protonated, acquiring a positive charge that facilitates its interaction with the negatively charged siRNA backbone, leading to the formation of the LNP core. The subsequent dialysis against a buffer with a physiological pH (7.4) neutralizes the surface charge of the LNPs, resulting in stable, monodisperse nanoparticles suitable for in vivo applications.[4]

Materials and Reagents

| Material/Reagent | Supplier (Example) |

| This compound | MedchemExpress |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids |

| Cholesterol | Sigma-Aldrich |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids |

| siRNA (custom synthesis) | Dharmacon, Integrated DNA Technologies |

| Ethanol (B145695) (200 proof, molecular biology grade) | Sigma-Aldrich |

| Citrate (B86180) Buffer (25 mM, pH 4.0) | In-house preparation |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific |

| RiboGreen RNA Quantitation Assay | Thermo Fisher Scientific |

| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical, Wyatt Technology |

| Zetasizer for Zeta Potential Measurement | Malvern Panalytical |

| Transmission Electron Microscope (TEM) | JEOL, Thermo Fisher Scientific |

| Cell Culture Media (e.g., DMEM, RPMI-1640) | Thermo Fisher Scientific |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |

| Target cell line (e.g., HeLa, HepG2) | ATCC |

| Transfection Reagent (for comparison, e.g., Lipofectamine RNAiMAX) | Thermo Fisher Scientific |

| Luciferase Assay System (if using luciferase reporter) | Promega |

| qPCR reagents | Bio-Rad, Thermo Fisher Scientific |

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA LNPs using Microfluidics

This protocol is based on established methods for LNP formulation with ionizable lipids and is adaptable for this compound.

1. Preparation of Stock Solutions:

-

Lipid Stock in Ethanol: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5 in 100% ethanol. The total lipid concentration should be between 10-25 mM.

-

siRNA Stock in Aqueous Buffer: Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

2. Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., NanoAssemblr® Benchtop from Precision NanoSystems).

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

-

Set the flow rate ratio of the aqueous to organic phase to 3:1.

-

Set the total flow rate to achieve rapid and reproducible mixing (e.g., 12 mL/min).

-

Initiate the mixing process to generate the LNP-siRNA dispersion.

3. Dialysis and Concentration:

-

Immediately after formation, dialyze the LNP-siRNA dispersion against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

-

Change the PBS buffer at least twice during dialysis.

-

If necessary, concentrate the LNP-siRNA formulation using a centrifugal filter device.

4. Sterilization:

-

Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.

-

Store the sterile formulation at 4°C.

Experimental Workflow for LNP-siRNA Formulation

References

Step-by-Step Guide to Formulating Lipid Nanoparticles with PNI 132

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed guide for the formulation of Lipid Nanoparticles (LNPs) utilizing the ionizable lipid PNI 132. The protocols outlined below are based on established microfluidic mixing techniques for LNP production and are intended to serve as a comprehensive resource for researchers in the field of nucleic acid delivery.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The formulation's success is critically dependent on its composition, particularly the choice of the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This compound is an ionizable lipid that has been developed for use in LNP formulations.

This guide will cover the necessary materials, equipment, and step-by-step procedures for preparing and characterizing LNPs containing this compound.

Materials and Equipment

Lipids and Reagents

-

Ionizable Lipid: this compound

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Nucleic Acid: mRNA, siRNA, or other genetic material

-

Solvent: Ethanol (B145695) (USP grade, anhydrous)

-

Aqueous Buffer: 50 mM Citrate (B86180) buffer, pH 4.0

-

Dialysis/Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr® Ignite™)

-

Syringes (1 mL, 3 mL, 5 mL)

-

Tubing with appropriate connectors for the microfluidic system

-

Vials for solution preparation and collection

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Fluorometer and RiboGreen® assay kit for encapsulation efficiency determination

-

Dialysis cassettes or tangential flow filtration (TFF) system for purification

-

Sterile filters (0.22 µm)

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Lipid Stock Solution (in Ethanol)

-

Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. Gentle warming may be required to fully dissolve the lipids.

-

Combine the individual lipid stock solutions to create a final lipid mixture with the desired molar ratio. A commonly used starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) .

-

The total lipid concentration in the ethanol stock solution should be between 10-25 mM.

Table 1: Example Lipid Stock Solution Composition (for 1 mL of 25 mM Total Lipid)

| Component | Molar Ratio (%) | Moles (µmol) | Volume of Stock (µL) |

| This compound | 50 | 12.5 | Varies based on stock concentration |

| DSPC | 10 | 2.5 | Varies based on stock concentration |

| Cholesterol | 38.5 | 9.625 | Varies based on stock concentration |

| DMG-PEG 2000 | 1.5 | 0.375 | Varies based on stock concentration |

| Ethanol | - | - | Adjust to a final volume of 1 mL |

3.1.2. Nucleic Acid Stock Solution (Aqueous Phase)

-

Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0.[1]

-

The acidic pH ensures the ionizable lipid (this compound) will be protonated and positively charged, facilitating complexation with the negatively charged nucleic acid backbone.[1]

-

The final concentration of the nucleic acid can range from 0.1 to 1 mg/mL.

LNP Formulation via Microfluidic Mixing

The formation of LNPs is achieved through the rapid and controlled mixing of the lipid-ethanol solution with the nucleic acid-aqueous solution using a microfluidic device. This process leads to the self-assembly of lipids around the nucleic acid core.

Workflow for LNP Formulation:

Caption: Workflow for LNP formulation using microfluidic mixing.

Protocol:

-

System Priming: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.

-

Syringe Loading: Load the prepared lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.

-

Flow Parameters: Set the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[1] These parameters are critical for controlling particle size and require optimization for each specific formulation.

-

Mixing: Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, inducing the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.

-

Collection and Dilution: Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.

Purification

Purification is necessary to remove residual ethanol and unencapsulated nucleic acids.

-

Dialysis: Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS (pH 7.4) at 4°C. Perform several buffer exchanges over 12-24 hours.

-

Tangential Flow Filtration (TFF): For larger volumes, TFF can be used for more rapid and scalable purification and concentration of the LNP formulation.

Sterilization

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

Characterization of LNPs

Thorough characterization is essential to ensure the quality and consistency of the LNP formulation.

Workflow for LNP Characterization:

Caption: Workflow for the characterization of formulated LNPs.

Particle Size and Polydispersity Index (PDI)

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) and measure the size and PDI using a DLS instrument.

-

Expected Values: For effective in vivo delivery, LNPs typically have a mean diameter of 80-150 nm with a PDI below 0.2, indicating a monodisperse population.

Zeta Potential

-

Method: Laser Doppler Electrophoresis.

-

Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the zeta potential.

-

Expected Values: At physiological pH (7.4), LNPs should have a near-neutral or slightly negative surface charge to reduce non-specific interactions and improve stability in circulation.

Encapsulation Efficiency

-

Method: RiboGreen® Assay (or a similar nucleic acid quantification assay).

-

Procedure:

-

Measure the total nucleic acid concentration by lysing a sample of the LNP formulation with a detergent (e.g., Triton X-100) to release all encapsulated nucleic acids.

-

Measure the amount of free (unencapsulated) nucleic acid in an intact LNP sample.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

-

-

Expected Values: A high encapsulation efficiency (>90%) is desirable for optimal therapeutic efficacy.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of LNPs formulated with this compound based on typical LNP formulation parameters. Optimization of the formulation process is necessary to achieve these target values.

Table 2: Expected Physicochemical Properties of this compound-based LNPs

| Parameter | Method | Typical Expected Values |